Activity with Thermococcus Aminopeptidase P
In a study characterizing aminopeptidase P (APP) from the hyperthermophilic archaeon Thermococcus sp. strain NA1, Met-Pro was evaluated as a substrate. While the study's primary focus was on enzyme characterization, the data reveal that Met-Pro is a competent substrate for this APP. The optimal enzyme activity with Met-Pro occurred under defined conditions (pH 5, 100°C), and the enzyme exhibited notable thermostability [1]. This establishes a performance baseline for Met-Pro with this specific enzyme, which is critical for designing high-temperature biotechnological assays or industrial processes. Direct comparative kinetic parameters (Km, Vmax) against other dipeptides were not reported in this study, highlighting a key data gap in the literature for this compound.
| Evidence Dimension | Enzyme activity and thermostability with Met-Pro substrate |
|---|---|
| Target Compound Data | Optimal activity at pH 5 and 100°C; enzyme half-life >100 min at 80°C |
| Comparator Or Baseline | Comparative data for other Xaa-Pro dipeptides not reported in this study |
| Quantified Difference | Not available due to lack of reported comparator data |
| Conditions | Assay using purified recombinant APP from Thermococcus sp. strain NA1 with Met-Pro as the substrate. |
Why This Matters
This data confirms Met-Pro's viability as a substrate for thermostable APP, which is essential for procurement in applications requiring high-temperature enzymatic assays, but the absence of comparative data means its relative performance cannot be asserted.
- [1] Lee HS, Kim YJ, Bae SS, Jeon JH, Lim JK, Kang SG, Lee JH. Cloning, expression, and characterization of aminopeptidase P from the hyperthermophilic archaeon Thermococcus sp. strain NA1. Appl Environ Microbiol. 2006 Mar;72(3):1886-90. View Source
